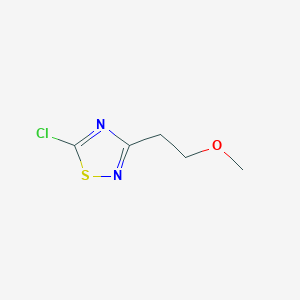

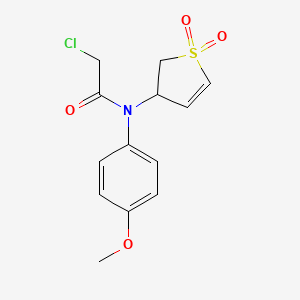

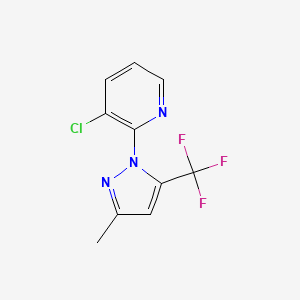

2-(3-Chloro-Phenyl)-5-Methyl-1h-Imidazole-4-Carboxylic Acid

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chloro group, imidazole ring formation, and carboxylation. While specific synthetic routes may vary, it typically starts from commercially available starting materials. For instance, the chlorination of 3-chlorophenylacetic acid followed by cyclization with methylamine yields the imidazole ring. The carboxylic acid group is then introduced via appropriate reactions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a component in the synthesis of compounds that inhibit Aurora A, a kinase involved in cell cycle regulation. Inhibitors of Aurora A can be potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Novel Compounds

This compound is used in the synthesis of novel structures, such as 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These structures have potential applications in various fields, including medicinal chemistry (A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010).

Antihypertensive Effects

The molecule is also a part of the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration (D. Carini, J. Duncia, P. Aldrich, et al., 1991).

Photocatalytic Properties

In the field of material science, derivatives of this compound have been used in the creation of coordination polymeric architectures. These materials have shown promising photocatalytic properties, useful in the degradation of pollutants (Lu Lu, Jun Wang, Chunyue Shi, et al., 2021).

Anti-Breast Cancer Agents

Specific derivatives of 2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid have been synthesized and examined for their antiproliferative effects against breast cancer cell lines. Some compounds showed greater effects than reference compounds like cisplatin (C. Karthikeyan, V. Solomon, Hoyun Lee, P. Trivedi, 2017).

Anti-Inflammatory and Analgesic Activities

This compound has been used in the synthesis of imidazo[1,2-a]pyrazine-3-carboxylic esters and acids, which showed significant anti-inflammatory and analgesic activities (E. Abignente, P. D. Caprariis, M. G. Rimoli, et al., 1993).

properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJGRTCDZBQXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)

![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)